5(6)-Carboxy-2',7'-dichlorofluorescein

Description

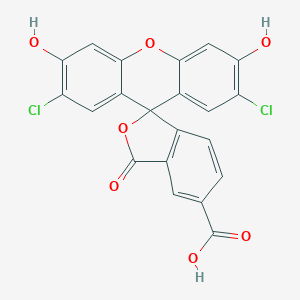

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVUTYDEVUNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920579 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111843-78-8, 142975-81-3 | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein for Researchers and Drug Development Professionals

An Introduction to a Versatile Fluorophore

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a fluorescent probe belonging to the fluorescein (B123965) family of dyes. Its utility in biomedical research and drug development is primarily attributed to its pH-sensitive fluorescence and its recognition by specific cellular transporters. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use. The diacetate form, this compound diacetate (CDCFDA), is a cell-permeant precursor that becomes fluorescent upon intracellular enzymatic cleavage, making it a valuable tool for studying intracellular processes.

Core Properties and Specifications

CDCF is characterized by its distinct physicochemical and spectral properties, which are crucial for its application in various assays. These properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₀Cl₂O₇ | [1] |

| Molecular Weight | 445.21 g/mol | [1] |

| Appearance | Orange solid | |

| pKa | 4.8 | |

| Solubility | Soluble in DMSO and aqueous buffers with pH > 6 |

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~504 nm | |

| Emission Maximum (λem) | ~529 nm | |

| Molar Absorptivity (ε) | ~90,000 cm⁻¹M⁻¹ |

Key Applications in Research and Development

The unique characteristics of CDCF and its diacetate derivative have led to their widespread use in several key areas of cellular and molecular research.

Intracellular pH Measurement

With a pKa of 4.8, CDCF is an effective fluorescent indicator for measuring pH in acidic environments within the cell. The intensity of its fluorescence is dependent on the surrounding pH, allowing for ratiometric measurements that can quantify pH changes in organelles such as endosomes and lysosomes.

Detection of Reactive Oxygen Species (ROS)

The diacetate form, often referred to as H₂DCFDA, is a non-fluorescent molecule that can freely diffuse across cell membranes.[2][3] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the now non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) (H₂DCF) within the cell. In the presence of reactive oxygen species, H₂DCF is oxidized to the highly fluorescent CDCF, providing a robust method for detecting and quantifying intracellular ROS levels.[2][3]

Substrate for Multidrug Resistance-Associated Protein 2 (MRP2)

CDCF is a well-characterized substrate for the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 2 (MRP2).[4][5] MRP2 is an efflux pump that plays a significant role in the transport of various endogenous and xenobiotic compounds, including conjugated drugs, out of the cell.[6][7] The transport of CDCF by MRP2 can be measured in vesicular transport assays, making it a valuable tool for screening potential drug interactions with this transporter and for studying the mechanisms of multidrug resistance.[8]

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound and its diacetate derivative.

Measurement of Intracellular Reactive Oxygen Species (ROS) using CDCFDA

This protocol describes the use of this compound diacetate (CDCFDA) to measure intracellular ROS levels by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound diacetate (CDCFDA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

ROS-inducing agent (e.g., H₂O₂) as a positive control

-

ROS scavenger (e.g., N-acetylcysteine) as a negative control

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable culture vessel.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of CDCFDA in anhydrous DMSO. Store aliquots at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution of 5-10 µM CDCFDA in serum-free culture medium or PBS.

-

-

Cell Loading:

-

Harvest the cells and wash them once with PBS.

-

Resuspend the cells in the CDCFDA working solution at a concentration of 1 x 10⁶ cells/mL.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

-

Treatment:

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in pre-warmed complete culture medium.

-

Add the experimental compounds (e.g., ROS inducer, inhibitor) and incubate for the desired time.

-

-

Data Acquisition:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission detection in the green channel (typically ~530 nm).

-

Workflow for Intracellular ROS Detection

Caption: Cellular processing of CDCFDA for ROS detection.

Vesicular Transport Assay for MRP2 Activity

This protocol outlines a method to assess the interaction of test compounds with the MRP2 transporter using inside-out membrane vesicles and CDCF as a fluorescent substrate.[9]

Materials:

-

MRP2-expressing inside-out membrane vesicles (and control vesicles)

-

Assay Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)

-

This compound (CDCF)

-

ATP and AMP solutions

-

Test compounds

-

Ice-cold washing buffer

-

Filter plates (e.g., 96-well glass fiber)

-

Vacuum manifold

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CDCF in DMSO.

-

Prepare working solutions of ATP and AMP in assay buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

On a 96-well plate, add the membrane vesicles (typically 20-50 µg of protein per well).

-

Add the test compound or vehicle control.

-

Add the CDCF substrate. A typical starting concentration is 5 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation and Termination of Transport:

-

Initiate the transport reaction by adding ATP to the appropriate wells. Add AMP to control wells to measure ATP-independent substrate association.

-

Incubate the plate at 37°C for a defined period (e.g., 5-30 minutes).

-

Stop the reaction by adding a large volume of ice-cold washing buffer.

-

-

Filtration and Washing:

-

Rapidly transfer the reaction mixture to a pre-wetted filter plate placed on a vacuum manifold.

-

Apply vacuum to aspirate the liquid.

-

Wash the filters multiple times with ice-cold washing buffer to remove unbound substrate.

-

-

Quantification:

-

After washing, aspirate the filters to dryness.

-

Elute the trapped fluorescent substrate from the vesicles by adding a suitable lysis buffer.

-

Measure the fluorescence in the eluate using a fluorescence plate reader (Ex: ~504 nm, Em: ~529 nm).

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the fluorescence in the AMP-containing wells from that in the ATP-containing wells.

-

Determine the effect of the test compound on CDCF transport by comparing the ATP-dependent transport in the presence and absence of the compound.

-

Workflow for MRP2 Vesicular Transport Assay

Caption: Workflow of the MRP2 vesicular transport assay.

Protein Conjugation with this compound

This protocol provides a general method for conjugating the carboxyl group of CDCF to primary amines on a protein using carbodiimide (B86325) chemistry.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

This compound (CDCF)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous DMSO

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare a fresh stock solution of CDCF in anhydrous DMSO.

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer immediately before use.

-

-

Activation of CDCF:

-

In a microcentrifuge tube, mix CDCF with a molar excess of EDC and NHS in DMSO. The typical molar ratio is 1:1.5:3 (CDCF:EDC:NHS).

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl group of CDCF.

-

-

Conjugation Reaction:

-

Add the activated CDCF solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point of 10:1 is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye (at ~504 nm).

-

Logical Relationship in Protein Conjugation

Caption: Covalent labeling of proteins with CDCF.

Signaling and Transport Pathway

MRP2-Mediated Efflux and Its Consequences

MRP2 is an integral membrane protein primarily located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells.[6][7] Its primary function is to mediate the ATP-dependent efflux of a wide range of substrates, particularly conjugated organic anions, from the cell into the bile or urine.[6] This process is a critical component of cellular detoxification and the elimination of metabolic waste products and xenobiotics.

The transport of substrates like CDCF by MRP2 has several important implications:

-

Cellular Detoxification: By exporting potentially harmful compounds, MRP2 protects the cell from their accumulation and subsequent toxicity.

-

Drug Disposition: The activity of MRP2 can significantly influence the pharmacokinetics of many drugs by affecting their absorption, distribution, and elimination.

-

Multidrug Resistance: Overexpression of MRP2 in cancer cells can lead to the efflux of chemotherapeutic agents, contributing to the phenomenon of multidrug resistance.

MRP2 Transport Pathway

Caption: MRP2-mediated substrate efflux pathway.

References

- 1. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multidrug resistance-associated protein 2 - Wikipedia [en.wikipedia.org]

- 3. bdj.co.jp [bdj.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 6. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. Characterization of 5(6)-carboxy-2,'7'-dichlorofluorescein transport by MRP2 and utilization of this substrate as a fluorescent surrogate for LTC4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 5(6)-Carboxy-2',7'-dichlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a versatile fluorescent probe. This document details its core characteristics, experimental applications, and the underlying methodologies, making it an essential resource for researchers in cell biology, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a synthetic green fluorophore and a derivative of fluorescein. It is widely utilized as an intracellular pH indicator, a probe for reactive oxygen species (ROS), and a substrate for multidrug resistance-associated proteins (MRPs).[1][2] The presence of electron-withdrawing chlorine atoms lowers the pKa of the molecule compared to standard carboxyfluorescein, making it particularly useful for detecting pH in more acidic environments.[3][4]

Physicochemical Data

The key physicochemical properties of this compound and its diacetate derivative are summarized in the tables below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₁H₁₀Cl₂O₇ | [1] |

| Molecular Weight | 445.21 g/mol | [1] |

| Appearance | Orange to yellow solid | [3] |

| pKa | 4.8 | [5] |

| Melting Point | ≥250 °C | [6] |

| Property | Value | References |

| Excitation Maximum (λex) | ~504 nm | [3][6][7] |

| Emission Maximum (λem) | ~529 nm | [3][6][7] |

| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [3][5][7] |

| Quantum Yield (Φ) | Information on the specific quantum yield is limited, though it is noted that introducing a carboxyl group can decrease the fluorescence quantum yield.[8] |

| Solvent | Solubility | References |

| DMSO | Soluble | [1][6] |

| DMF | Soluble | [6] |

| Water | Soluble (at pH ≥ 5) | [6] |

| Methanol | Soluble | [9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-chlororesorcinol (B43231) with 1,2,4-benzenetricarboxylic anhydride (B1165640) in the presence of a catalyst such as zinc chloride.[8] The resulting product is a mixture of the 5- and 6-carboxy isomers, which can be separated by chromatography.[8]

Experimental Protocols and Applications

This compound and its diacetate form, this compound diacetate (CDCFDA), are widely used in various cellular assays.

Measurement of Intracellular Reactive Oxygen Species (ROS)

CDCFDA is a cell-permeant, non-fluorescent probe used to detect intracellular ROS.[10] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the now cell-impermeant and still non-fluorescent 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (CDCFH) within the cytosol. Subsequent oxidation by various ROS converts CDCFH into the highly fluorescent CDCF.[11]

-

Cell Preparation: Culture cells to the desired confluence. For suspension cells, aim for approximately 1.5 x 10⁵ cells per well. For adherent cells, plate them overnight at 1-4 x 10⁴ cells per well in a 96-well plate.

-

Staining:

-

Prepare a working solution of CDFDA in a suitable buffer (e.g., PBS or HBSS) at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium and wash the cells gently with the buffer.

-

Add the CDFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Induction of Oxidative Stress (Optional): After staining, cells can be treated with a known inducer of ROS (e.g., tert-butyl hydroperoxide) as a positive control, or with the experimental compound of interest.

-

Flow Cytometry Analysis:

-

Gently resuspend the cells to ensure a single-cell suspension.

-

Analyze the cells on a flow cytometer. Use the 488 nm laser for excitation and detect the emission at approximately 529-535 nm (typically in the FL1 channel).[2][12]

-

Establish forward and side scatter gates to exclude debris and cell aggregates.

-

Quantify the mean fluorescence intensity of the cell population, which is proportional to the level of intracellular ROS.

-

Assessment of Multidrug Resistance-Associated Protein (MRP) Activity

CDCF is a substrate for MRPs, particularly MRP2. Its transport out of the cell can be used to measure the activity of these efflux pumps. The diacetate form, CDFDA, is often used as it readily enters the cells.

This protocol is adapted from a screening method for MRP2 substrates.[9]

-

Cell Culture: Grow Caco-2 cells on clear 96-well plates for 8 days.

-

Loading: Incubate the cells with 5 µM CDFDA for 10 minutes.

-

Efflux and Sampling: After loading, replace the CDFDA solution with a fresh buffer. Take samples from the extracellular medium at various time points (e.g., 30 minutes) to measure the efflux of CDCF.

-

Fluorescence Measurement: Analyze the fluorescence of the extracellular samples in black 96-well plates using a fluorescence plate reader. An increase in extracellular fluorescence over time indicates MRP activity.

-

Inhibition (Optional): To confirm MRP-specific transport, the assay can be performed in the presence of a known MRP inhibitor, such as probenecid. A decrease in the rate of CDCF efflux in the presence of the inhibitor is indicative of MRP-mediated transport.

Measurement of Intracellular pH

CDCF can be used as a fluorescent indicator for measuring pH in acidic intracellular compartments due to its low pKa of 4.8.[13] A dual-excitation ratiometric method (e.g., using 495 nm and 440 nm excitation wavelengths) can be employed to obtain quantitative pH measurements that are independent of the dye concentration.[13]

-

Calibration: Intracellular calibration is crucial and can be performed using a protonophore like nigericin (B1684572) in the presence of high potassium to equilibrate the intracellular and extracellular pH.[13]

-

Instrumentation: A fluorescence microscope equipped with appropriate filter sets for dual-excitation or dual-emission ratio imaging is required.

-

Photostability: Carboxy-2',7'-dichlorofluorescein is reported to be significantly more photostable than carboxyfluorescein.[5][7]

Conclusion

This compound is a robust and versatile fluorescent probe with significant applications in cellular biology and drug development. Its utility in measuring intracellular ROS, assessing MRP activity, and determining acidic intracellular pH makes it an invaluable tool for researchers. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful fluorescent indicator in a variety of experimental settings.

References

- 1. Characterization of 5(6)-carboxy-2,'7'-dichlorofluorescein transport by MRP2 and utilization of this substrate as a fluorescent surrogate for LTC4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bioquochem.com [bioquochem.com]

- 5. Flow Cytometric Assessment of P-glycoprotein and Multidrug Resistance-associated Protein Activity and Expression in Canine Lymphoma | In Vivo [iv.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. CDCF [5-(and-6)-Carboxy-2',7'-dichlorofluorescein] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

5(6)-Carboxy-2',7'-dichlorofluorescein: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a fluorescent probe widely utilized in cellular and biomedical research. Its spectral properties are highly sensitive to the local microenvironment, making it a valuable tool for investigating intracellular pH and the generation of reactive oxygen species (ROS). Furthermore, its utility extends to drug development as a substrate for multidrug resistance-associated proteins (MRPs), particularly MRP2. This technical guide provides an in-depth overview of the core spectral properties of CDCF, detailed experimental protocols for its use, and visualizations of its key applications.

Core Spectral and Physicochemical Properties

The spectral characteristics of this compound are fundamental to its application as a fluorescent indicator. The presence of electron-withdrawing chlorine atoms and a carboxyl group on the fluorescein (B123965) core influences its pKa and spectral profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₀Cl₂O₇ | |

| Molecular Weight | 445.21 g/mol | |

| Excitation Maximum (λex) | ~495-504 nm | [1] |

| Emission Maximum (λem) | ~529-530 nm | [1] |

| pKa | ~4.8-5.1 | |

| Purity | >95% | |

| Solubility | Soluble in DMSO |

Quantitative Spectral Data

| Parameter | Value | Notes |

| Molar Extinction Coefficient (ε) | Not explicitly found in search results. | Can be determined experimentally (see Protocol 2). |

| Fluorescence Quantum Yield (Φf) | Not explicitly found in search results. | Can be determined experimentally (see Protocol 3). |

Experimental Protocols

Protocol 1: General Procedure for Measuring Excitation and Emission Spectra

This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound (CDCF)

-

Spectroscopy-grade solvent (e.g., DMSO for stock, appropriate buffer for measurement)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of CDCF in DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., 0.1 M Tris pH 8.0) to a concentration that yields an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

-

Emission Spectrum Measurement:

-

Set the fluorometer to the excitation wavelength maximum (e.g., 504 nm).

-

Scan a range of emission wavelengths (e.g., 510 nm to 650 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the fluorometer to the emission wavelength maximum (e.g., 529 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 520 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum.

-

Protocol 2: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

-

CDCF

-

High-purity solvent/buffer

-

UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of CDCF with known concentrations in the desired solvent.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 504 nm.[1]

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting linear plot will be equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.[3]

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

CDCF solution

-

A fluorescence standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)

-

Fluorometer with corrected spectra capabilities

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilute solutions of both the CDCF sample and the fluorescence standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[4]

Key Applications and Signaling Pathways

Intracellular Reactive Oxygen Species (ROS) Detection

This compound diacetate (CDFDA) is a cell-permeant, non-fluorescent precursor to CDCF. It is widely used to measure intracellular ROS levels.[5]

Mechanism of Action:

-

CDFDA, being lipophilic, readily crosses the cell membrane.

-

Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting CDFDA into the cell-impermeant 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (CDCFH).

-

In the presence of reactive oxygen species, CDCFH is oxidized to the highly fluorescent this compound (CDCF).[5]

-

The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Caption: Workflow for intracellular ROS detection using CDFDA.

Substrate for Multidrug Resistance-Associated Protein 2 (MRP2)

CDCF is an ideal fluorescent substrate for the Multidrug Resistance-associated Protein 2 (MRP2), an efflux transporter involved in the biliary elimination of various compounds from the liver.[6] Assays using CDCF are employed to screen for MRP2 inhibitors and to study the transporter's function.[6][7]

Vesicular Transport Assay Principle:

-

Inside-out membrane vesicles containing MRP2 are prepared.

-

The vesicles are incubated with CDCF in the presence of ATP.

-

MRP2 actively transports CDCF into the vesicles.

-

The accumulation of fluorescent CDCF inside the vesicles is measured over time.

-

Potential inhibitors of MRP2 will reduce the rate of CDCF accumulation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. This compound | 142975-81-3 | Benchchem [benchchem.com]

- 6. Characterization of 5(6)-carboxy-2,'7'-dichlorofluorescein transport by MRP2 and utilization of this substrate as a fluorescent surrogate for LTC4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5(6)-Carboxy-2′,7′-dichlorofluorescein BioReagent,fluorescence, =95 TLC 111843-78-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Isomers of 5(6)-Carboxy-2',7'-dichlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the 5- and 6-isomers of Carboxy-2',7'-dichlorofluorescein (CDCF), a fluorescent dye widely utilized in biological and pharmaceutical research. This document details the synthetic pathway, methods for isomer separation, and a comparative analysis of their spectroscopic properties, including key quantitative data and detailed experimental protocols.

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein is a chlorinated derivative of fluorescein (B123965) that exhibits enhanced photostability and a lower pKa compared to its parent compound, making it a valuable fluorescent probe in various applications. It is commonly used as an intracellular pH indicator, a tracer for cell permeability and transport studies, and as a substrate for multidrug resistance-associated protein 2 (MRP2) assays. The commercial product is typically a mixture of two structural isomers, the 5-carboxy and 6-carboxy derivatives, which arise from the non-specific condensation reaction during its synthesis. For many advanced applications, the use of a single, pure isomer is highly desirable to ensure reproducibility and accuracy in experimental results. This guide provides the necessary technical details for understanding and working with these important fluorescent probes.

Synthesis of this compound

The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction, specifically a condensation reaction between 4-chlororesorcinol (B43231) and 1,2,4-benzenetricarboxylic anhydride (B1165640). The reaction is typically catalyzed by a Lewis acid, such as zinc chloride.[1]

Experimental Protocol: Synthesis

A general procedure for the synthesis of the this compound mixture is as follows:

-

Reactant Preparation: Combine 4-chlororesorcinol and 1,2,4-benzenetricarboxylic anhydride in a 2:1 molar ratio in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the mixture.

-

Reaction Conditions: Heat the mixture to a temperature of 180-200°C with constant stirring. The reaction is typically carried out in the absence of a solvent (neat).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the solidified reaction mass is cooled and dissolved in a basic aqueous solution (e.g., sodium hydroxide). The catalyst is removed by filtration.

-

Precipitation: The product is precipitated by acidifying the filtrate with a mineral acid, such as hydrochloric acid.

-

Purification: The crude product, an isomeric mixture of this compound, is collected by filtration, washed with water, and dried.

Separation of 5- and 6- Isomers

The separation of the 5- and 6-carboxy isomers is a critical step for applications requiring isomerically pure compounds. The two primary methods for separation are preparative high-performance liquid chromatography (HPLC) and fractional crystallization.

Experimental Protocol: Preparative HPLC

While specific, validated protocols for the preparative HPLC separation of 5- and 6-carboxy-2',7'-dichlorofluorescein are not widely published in peer-reviewed literature and are often proprietary, a general approach based on reverse-phase chromatography can be employed:

-

Column: A preparative C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous buffer can be adjusted to optimize the separation.

-

Detection: The elution of the isomers is monitored using a UV-Vis detector at a wavelength corresponding to the absorption maximum of the compounds (around 504 nm).

-

Fraction Collection: Fractions corresponding to the two separated isomer peaks are collected.

-

Post-purification: The collected fractions are typically lyophilized or evaporated to remove the mobile phase and yield the purified isomers.

Experimental Protocol: Fractional Crystallization

Fractional crystallization relies on the slight differences in solubility of the two isomers in a particular solvent system. This method can be effective for larger-scale separations.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen where the two isomers exhibit different solubilities. This often requires empirical testing of various solvents.

-

Dissolution: The isomeric mixture is dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Cooling: The solution is slowly cooled to allow for the preferential crystallization of the less soluble isomer.

-

Isolation: The crystals of the first isomer are isolated by filtration.

-

Second Isomer Recovery: The mother liquor, now enriched in the more soluble isomer, is concentrated, and the second isomer is crystallized, possibly with the addition of an anti-solvent.

-

Purity Check: The purity of the separated isomers should be assessed by analytical HPLC.

Spectroscopic and Physicochemical Properties

The 5- and 6-carboxy isomers of 2',7'-dichlorofluorescein (B58168) have very similar spectroscopic properties, which makes their differentiation challenging without high-resolution analytical techniques.

Table 1: Spectroscopic and Physicochemical Properties of this compound Isomers

| Property | 5-Carboxy-2',7'-dichlorofluorescein | 6-Carboxy-2',7'-dichlorofluorescein | Isomeric Mixture (5(6)-) |

| Molecular Formula | C₂₁H₁₀Cl₂O₇ | C₂₁H₁₀Cl₂O₇ | C₂₁H₁₀Cl₂O₇ |

| Molecular Weight | 445.21 g/mol | 445.21 g/mol | 445.21 g/mol |

| Excitation Max (λex) | ~504 nm (in 0.1 M Tris pH 8.0)[2] | ~504 nm[1] | ~504 nm (in 0.1 M Tris pH 8.0)[2] |

| Emission Max (λem) | ~529 nm (in 0.1 M Tris pH 8.0)[2][3] | ~525 nm[1] | ~529 nm (in 0.1 M Tris pH 8.0)[2] |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹[3][4] | Data not readily available | ~90,000 cm⁻¹M⁻¹[4] |

| Quantum Yield (Φ) | Data not readily available | 0.79[1] | Data not readily available |

| pKa | 4.8[3][4] | Data not readily available | 4.8[4], 5.1[2] |

| Appearance | Yellow solid[3] | Not specified | Orange solid |

| Solubility | Soluble in DMSO, DMF, and basic water (pH > 7)[3] | Not specified | Soluble in DMSO |

Note: Spectroscopic properties can be influenced by the solvent and pH.

NMR Spectroscopy

Applications in Research and Drug Development

The unique properties of this compound and its individual isomers make them valuable tools in various scientific disciplines:

-

Intracellular pH Measurement: The fluorescence of these dyes is pH-dependent, allowing for the ratiometric measurement of intracellular pH.[4]

-

Cell Viability and Cytotoxicity Assays: The diacetate form (CDCFDA) is cell-permeable and non-fluorescent. Once inside the cell, esterases cleave the acetate groups, and subsequent oxidation leads to a fluorescent product, which is a measure of cell viability.

-

Drug Transport Studies: CDCF is a known substrate for the multidrug resistance-associated protein 2 (MRP2), an important transporter involved in drug efflux. This makes it a useful probe for studying MRP2 function and for screening potential drug interactions with this transporter.

-

Reactive Oxygen Species (ROS) Detection: The reduced, non-fluorescent form (H₂CDCFDA) can be oxidized by reactive oxygen species within cells to the highly fluorescent CDCF, enabling the detection of oxidative stress.

Conclusion

The 5- and 6-isomers of carboxy-2',7'-dichlorofluorescein are important fluorescent probes with enhanced photostability and a useful pKa range for biological studies. While their synthesis as a mixture is straightforward, the separation into individual isomers is essential for many quantitative and high-precision applications. This guide has provided an overview of the synthesis, separation techniques, and comparative properties of these isomers. The lack of publicly available, detailed NMR data for the individual isomers highlights a gap in the scientific literature and underscores the importance of thorough analytical characterization when working with these compounds. For researchers and drug development professionals, the use of isomerically pure and well-characterized fluorescent probes is paramount for obtaining reliable and reproducible data.

References

An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: pKa and pH Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and pH-dependent fluorescence of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF). This fluorescein (B123965) derivative is a valuable fluorescent probe for measuring pH in acidic environments, with applications in cell biology and drug discovery.

Core Properties and pH-Sensing Mechanism

This compound is a fluorescent pH indicator that exhibits a significant change in its fluorescence intensity in response to alterations in ambient pH.[1][2][3] Its utility as a pH probe stems from the equilibrium between its protonated (less fluorescent) and deprotonated (highly fluorescent) forms. The pKa is the pH at which both forms are present in equal concentrations. The electron-withdrawing chlorine and carboxyl groups on the fluorescein core lower the pKa of CDCF compared to fluorescein, making it particularly well-suited for measuring pH in acidic organelles and environments.[4][5]

Quantitative Data Summary

The reported pKa values for this compound can vary slightly depending on the experimental conditions and measurement technique. Below is a summary of the key quantitative data for this probe.

| Parameter | Value | Conditions | Reference |

| pKa | 5.1 | Not specified | [2][6] |

| pKa | 4.8 | Not specified | [4][5][7] |

| "Effective" pKa | 4.2 | Dual excitation ratio method (495/440 nm) | [1] |

| Excitation Maximum (λex) | 504 nm | 0.1 M Tris, pH 8.0 | [2][6] |

| Emission Maximum (λem) | 529 nm | 0.1 M Tris, pH 8.0 | [2][6] |

pH-Dependent Fluorescence

The fluorescence of this compound is highly dependent on pH. In acidic solutions, the molecule exists predominantly in its protonated, non-fluorescent form. As the pH increases, the molecule deprotonates, leading to a significant increase in fluorescence intensity. This relationship allows for the determination of pH by measuring the fluorescence of the dye.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pKa Determination by Fluorescence Spectroscopy

This protocol outlines a general method for determining the pKa of this compound using fluorescence spectroscopy.

1. Materials and Reagents:

-

This compound

-

A series of buffers with known pH values spanning the expected pKa range (e.g., pH 3 to 7)

-

Spectrofluorometer

-

pH meter

-

Cuvettes

2. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

3. Preparation of Working Solutions:

-

For each buffer solution, prepare a working solution of the dye by diluting the stock solution to a final concentration that gives a readable fluorescence signal without inner filter effects. Ensure the final solvent concentration is low and consistent across all samples.

4. Fluorescence Measurements:

-

For each working solution, measure the fluorescence intensity at the emission maximum (approximately 529 nm) using an excitation wavelength of approximately 504 nm.

-

Record the precise pH of each buffer solution using a calibrated pH meter.

5. Data Analysis:

-

Plot the fluorescence intensity as a function of pH. The resulting curve should be sigmoidal.

-

The pKa can be determined from the inflection point of the sigmoidal curve, which corresponds to the pH at which the fluorescence intensity is half of the maximum intensity.

-

Alternatively, the data can be linearized using the Henderson-Hasselbalch equation, and the pKa can be determined from the x-intercept of the resulting plot.

Intracellular pH Measurement Workflow

For intracellular pH measurements, the membrane-permeable diacetate form, this compound diacetate (CDCFDA), is often used. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the fluorescent and pH-sensitive CDCF.

Caption: Workflow for intracellular pH measurement using CDCFDA.

Applications in Research and Drug Development

The pH-sensitive nature of this compound makes it a valuable tool in various research areas:

-

Intracellular pH Measurement: It is used to measure the pH of acidic organelles such as lysosomes and endosomes.[1]

-

Enzyme Activity Assays: The fluorescence of CDCF can be used to monitor enzymatic reactions that involve a change in pH.

-

Drug Delivery Studies: It can be employed to study the release of drugs from pH-sensitive drug delivery systems.

-

Cell Viability and Apoptosis: Changes in intracellular pH are associated with various cellular processes, including apoptosis, making CDCF a useful indicator in these studies.

References

- 1. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxy-DCF - CAS-Number 111843-78-8 - Order from Chemodex [chemodex.com]

- 3. abmole.com [abmole.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. 5(6)-Carboxy-2′,7′-dichlorofluorescein BioReagent,fluorescence, =95 TLC 111843-78-8 [sigmaaldrich.com]

- 7. biotium.com [biotium.com]

An In-depth Technical Guide to the Principle of CDCFDA for ROS Detection in Live Cells

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and methodologies for detecting reactive oxygen species (ROS) in live cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) and its derivatives, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA).

Core Principle of CDCFDA-based ROS Detection

The detection of intracellular ROS using H2DCFDA is a widely adopted method for assessing the overall oxidative state of a cell.[1][2] The fundamental principle relies on a series of intracellular chemical transformations that convert a non-fluorescent molecule into a highly fluorescent one in the presence of ROS.

Mechanism of Action:

-

Cellular Uptake: The probe, often referred to as DCFDA or H2DCFDA, is a chemically stable, non-polar, and non-fluorescent molecule.[3] Its cell-permeant nature allows it to passively diffuse across the cell membrane into the cytoplasm.[4][5][6]

-

Intracellular Deacetylation: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups from the H2DCFDA molecule.[3][5][7][8][9] This reaction yields 2',7'-dichlorodihydrofluorescein (H2DCF), a polar molecule that is now trapped within the cell due to its inability to diffuse back across the membrane.[10]

-

Oxidation by ROS: The non-fluorescent H2DCF is then oxidized by a variety of intracellular ROS.[8] This oxidation process is not specific to a single ROS type but can be initiated by species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[4][6][11][12]

-

Fluorescence Emission: The oxidation converts H2DCF into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound.[3][4][5][6][13] The resulting fluorescence intensity is directly proportional to the overall level of the ROS that oxidize the probe.[14][15] This fluorescence can be quantitatively measured using techniques such as fluorescence microscopy, flow cytometry, or a microplate reader.[4][5]

A key derivative, CM-H2DCFDA, contains a chloromethyl group that reacts with intracellular thiols (like glutathione), providing much better retention within the cell compared to H2DCFDA, making it a more reliable probe for long-term studies.[4][16]

Data Presentation: Quantitative Parameters

For reproducible and comparable results, careful selection of experimental parameters is crucial. The optimal concentration and incubation time can vary by cell type and experimental conditions.[16]

| Parameter | Recommended Range | Common Starting Point | Key Considerations |

| Probe Final Concentration | 1 - 50 µM[7] | 10 - 25 µM[17][18] | Higher concentrations can induce cytotoxicity or lead to artifacts. Optimization is recommended for each cell line.[16] |

| Incubation Time | 5 - 60 minutes[16] | 30 - 45 minutes[5][7][16][19] | Longer incubation may lead to spontaneous oxidation or probe leakage. Must be performed in the dark. |

| Excitation Wavelength | 485 - 495 nm[4][5][8] | ~488 nm / 490 nm[3][10] | Standard filter sets for FITC or GFP are generally appropriate. |

| Emission Wavelength | 517 - 535 nm[4][5][8] | ~525 nm / 530 nm[6][8] | Corresponds to the green spectrum. |

Detailed Experimental Protocols

Important Precaution: H2DCFDA and its fluorescent product, DCF, are light-sensitive. All steps following probe addition should be performed in the dark to prevent photo-oxidation and photobleaching.[5][16][19] Only live cells are compatible with this assay.[7]

Reagent Preparation

-

Stock Solution: Prepare a 5-20 mM stock solution of H2DCFDA or CM-H2DCFDA in high-quality, anhydrous DMSO.[7][16]

-

Aliquoting: Aliquot the stock solution into small, working volumes in dark microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][16]

-

Storage: Store the aliquots at -20°C, protected from light and moisture.[3][7][16]

-

Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-25 µM) in pre-warmed, serum-free medium or a suitable buffer like PBS or HBSS.[7][9] Phenol red-free medium is recommended to reduce background fluorescence.[7][19]

Protocol 1: ROS Detection in Adherent Cells (Microplate Reader / Microscopy)

-

Cell Seeding: Seed adherent cells in a dark, clear-bottomed 96-well plate at a density that ensures they are sub-confluent (e.g., 50,000 cells/well) and allow them to attach overnight.[7][17][19]

-

Cell Treatment (Optional): If investigating the effect of a compound, remove the culture medium and add the medium containing the test compound. Incubate for the desired period.

-

Washing: Gently aspirate the medium and wash the cells once or twice with pre-warmed PBS or HBSS.[8][16][19]

-

Probe Loading: Add the freshly prepared H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[5][7][17][19]

-

Final Wash: Aspirate the loading solution and wash the cells once or twice with pre-warmed buffer or medium to remove excess probe.[8][16][19]

-

Measurement:

-

Microplate Reader: Add fresh buffer or medium to the wells. Measure fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[5][19] Subtract the fluorescence values from blank (no cells) wells.[15]

-

Fluorescence Microscopy: Add fresh buffer or medium. Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set, keeping light exposure to a minimum.[5][19]

-

Protocol 2: ROS Detection in Suspension Cells (Flow Cytometry)

-

Cell Preparation: Culture suspension cells to the desired density (e.g., 1x10⁶ cells/mL).[16]

-

Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.

-

Harvesting: Collect approximately 1.5x10⁵ to 1x10⁶ cells per condition by centrifugation (e.g., 200 x g for 5 minutes).[7][16]

-

Washing: Wash the cell pellet once with pre-warmed PBS or HBSS and resuspend.[4]

-

Probe Loading: Resuspend the cells in the freshly prepared H2DCFDA working solution and incubate for 30 minutes at 37°C in the dark, with occasional gentle mixing.[4][5][7][16]

-

Final Wash (Optional but Recommended): Pellet the cells, remove the supernatant, and resuspend them in fresh buffer or medium. This step helps to reduce background fluorescence.[7]

-

Analysis: Analyze the cells immediately on a flow cytometer, detecting the DCF signal in the FITC or equivalent channel (e.g., FL1).[4][10][20] To distinguish live from dead cells, co-staining with a viability dye like Propidium Iodide (PI) is recommended, as dead cells can produce ROS.[4][6]

Limitations and Critical Considerations

While the H2DCFDA assay is a powerful tool, it is essential to be aware of its limitations to avoid misinterpretation of data.

-

Lack of Specificity: The probe reacts with a broad range of oxidizing species and is not specific for any single type of ROS.[10]

-

Photo-oxidation: Both H2DCF and DCF can be photo-oxidized by exposure to light, leading to artificially high fluorescence signals.[10][14] Therefore, minimizing light exposure is critical.

-

Chemical Interference: Some experimental compounds may directly interact with and oxidize the probe in a cell-free environment, leading to false-positive results.[16][21] Including cell-free controls (probe + compound in buffer) is crucial to test for such artifacts.[21]

-

Cellular Artifacts: The oxidation of H2DCF can be influenced by intracellular factors other than ROS, such as the release of cytochrome c during apoptosis or changes in intracellular pH.[10]

-

Relative Quantification: The assay provides a semi-quantitative measurement of changes in the overall cellular redox state.[5] It reflects a fold-change relative to a control, not an absolute concentration of ROS.[15] Always include an untreated control as a baseline and a positive control (e.g., cells treated with H₂O₂ or pyocyanin) to validate the assay setup.[7][15]

References

- 1. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Measurement of Intracellular ROS in Caenorhabditis elegans Using 2’,7’-Dichlorodihydrofluorescein Diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 5. doc.abcam.com [doc.abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DCFDA | CAS 2044-85-1 | Chemodex | Biomol.com [biomol.com]

- 12. DCFDA - CAS-Number 2044-85-1 - Order from Chemodex [chemodex.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]

- 18. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) for Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) as a robust fluorescent probe for the assessment of cell viability. It delves into the underlying principles, detailed experimental protocols for various platforms, data analysis, and applications in drug discovery and development.

Introduction to CDCFDA

This compound diacetate, commonly abbreviated as CDCFDA, is a cell-permeant, non-fluorescent compound that has become a valuable tool in cell biology for determining cell viability. Its utility lies in its ability to selectively stain living cells, leveraging two key indicators of cellular health: intracellular esterase activity and plasma membrane integrity.[1][2] Upon entering a viable cell, CDCFDA is enzymatically converted into a fluorescent derivative that is retained within the cell, allowing for quantification by fluorescence microscopy, flow cytometry, or microplate readers.[2]

Principle of the CDCFDA Cell Viability Assay

The functionality of the CDCFDA assay is predicated on a two-stage intracellular process that distinguishes viable from non-viable cells.

-

Cellular Uptake and Enzymatic Cleavage: The non-polar, non-fluorescent CDCFDA molecule freely diffuses across the intact plasma membrane of both live and dead cells. Once inside a living cell, ubiquitous intracellular esterase enzymes cleave the diacetate groups from the CDCFDA molecule.[1][3][4] This enzymatic conversion yields the highly fluorescent compound this compound (CDCF).

-

Fluorescence and Cellular Retention: The resulting CDCF is a polar molecule that is significantly less membrane-permeant than its predecessor. Consequently, it is effectively trapped within cells that possess an intact plasma membrane, leading to a buildup of fluorescence.[1] In contrast, cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis, cannot retain the fluorescent CDCF, which leaks out into the extracellular medium.[1] Therefore, the intensity of the fluorescent signal is directly proportional to the number of viable cells in the sample.

The following diagram illustrates the mechanism of action of CDCFDA in a viable cell.

Caption: Mechanism of CDCFDA activation in a viable cell.

Data Presentation: Key Parameters of CDCFDA

The following table summarizes the essential quantitative information for utilizing CDCFDA in cell viability assays.

| Parameter | Value | Reference(s) |

| Chemical Properties | ||

| Molecular Formula | C₂₅H₁₄Cl₂O₉ | [2] |

| Molecular Weight | 529.28 g/mol | [2] |

| Solvent | DMSO | [2] |

| Spectral Properties | ||

| Excitation (maximum) | ~495-505 nm | [1][2] |

| Emission (maximum) | ~526-529 nm | [1][2] |

| Recommended Filter Set | FITC (Ex: 485 nm, Em: 535 nm) | [1] |

| Assay Parameters | ||

| Working Concentration Range | 10 - 50 µM | [1] |

| Incubation Time | 30 - 45 minutes | [1] |

| Incubation Temperature | 37°C | [1] |

Experimental Protocols

Detailed methodologies for the application of CDCFDA in various experimental formats are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Microplate-Based Assay for Adherent Cells

This protocol is suitable for high-throughput screening of cell viability in a 96-well plate format.

Caption: Workflow for CDCFDA assay with adherent cells.

Methodology:

-

Cell Seeding: Seed adherent cells in a clear-bottom, black-walled 96-well microplate at a density of approximately 25,000 cells per well. Allow the cells to adhere overnight in a CO₂ incubator.[5]

-

Washing: Gently remove the culture medium and wash the cells once with 100 µL/well of a suitable buffer (e.g., 1X PBS or HBSS).

-

Staining: Remove the wash buffer and add 100 µL/well of freshly prepared CDCFDA working solution (10-50 µM in buffer or serum-free medium).

-

Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[1]

-

Final Wash: Remove the CDCFDA solution and wash the cells once with 100 µL/well of buffer.

-

Fluorescence Reading: Add 100 µL/well of buffer and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1]

Flow Cytometry Assay

Flow cytometry allows for the quantitative analysis of cell viability on a single-cell basis.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer.

-

Staining: Add the CDCFDA working solution to the cell suspension to achieve a final concentration of 10-20 µM.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[5]

-

Washing (Optional): While not always necessary, washing the cells with 1X buffer after incubation can reduce background fluorescence.[5]

-

Analysis: Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the FITC channel (typically around 530/30 nm).[5] Live cells will exhibit high fluorescence intensity, while dead cells will have low fluorescence.

Fluorescence Microscopy

This method provides a qualitative and semi-quantitative assessment of cell viability with spatial resolution.

Methodology:

-

Cell Culture: Grow adherent cells on a suitable imaging substrate such as chamber slides or glass-bottom dishes.

-

Washing: Wash the cells once or twice with a suitable buffer.[1]

-

Staining: Add the CDCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[1]

-

Final Wash: Wash the cells once or twice with buffer to remove excess probe.[1]

-

Imaging: Perform live-cell imaging using a fluorescence microscope equipped with a FITC filter set.[1] It is crucial to maintain low light conditions to minimize phototoxicity and photobleaching.

Data Analysis and Interpretation

-

Background Subtraction: Always include "no-cell" controls (wells with media and CDCFDA only) to determine the background fluorescence. Subtract the average background reading from all experimental readings.[6]

-

Normalization: For microplate assays, it is often necessary to normalize the fluorescence signal to the total cell number to account for variations in cell seeding or proliferation. This can be achieved by performing a parallel assay for total cell protein (e.g., Sulforhodamine B assay) or by using a fluorescent nuclear stain.[6]

-

Controls: Include positive controls (e.g., cells treated with a known cytotoxic agent) and negative controls (untreated cells) to validate the assay performance.

-

IC₅₀ Determination: In drug screening applications, the half-maximal inhibitory concentration (IC₅₀) can be determined by performing a dose-response analysis.[7][8] This involves treating cells with a serial dilution of the test compound and measuring cell viability at each concentration. The IC₅₀ value is the concentration of the compound that results in a 50% reduction in cell viability compared to the untreated control.[7][8]

Signaling Pathways and Cell Fate

The CDCFDA assay primarily distinguishes live from dead cells based on esterase activity and membrane integrity. These cellular characteristics are differentially affected in apoptosis and necrosis.

Caption: Correlation of cell state with CDCFDA staining outcome.

-

Apoptosis: In the early stages of apoptosis, the plasma membrane remains intact, and intracellular esterase activity is largely maintained. Therefore, early apoptotic cells will stain positive with CDCFDA. As apoptosis progresses to later stages, membrane integrity is lost, leading to the leakage of CDCF and a loss of fluorescence.[9][10]

-

Necrosis: Necrosis is characterized by a rapid loss of plasma membrane integrity.[9][11] Consequently, necrotic cells are unable to retain the fluorescent CDCF and will not be stained by this assay.

Troubleshooting

The following table provides guidance on common issues encountered with the CDCFDA assay.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Autofluorescence from media components (e.g., phenol (B47542) red, serum).- Auto-oxidation of the probe. | - Use phenol red-free media and perform measurements in serum-free buffer.- Prepare fresh probe solutions for each experiment. |

| Low or No Signal | - Low esterase activity in the cell type used.- Probe concentration is too low.- Cells are not viable. | - Consider using an alternative viability assay.- Optimize the CDCFDA concentration.- Verify cell viability with an independent method (e.g., trypan blue exclusion). |

| Inconsistent Results | - Inconsistent cell seeding density.- Variation in incubation times.- Photobleaching of the fluorescent product. | - Ensure accurate and consistent cell plating.- Standardize all incubation steps.- Minimize exposure of stained cells to light. |

| Compound Interference | - Test compound is fluorescent at the same wavelengths.- Compound quenches the CDCF fluorescence.- Compound directly interacts with CDCFDA. | - Run controls with the compound in the absence of cells.- Consider alternative viability assays with different detection methods (e.g., colorimetric MTT or luminescent ATP assays).[1][12] |

Comparison with Other Viability Assays

CDCFDA is one of several commonly used cell viability assays. Its advantages include its simplicity, sensitivity, and applicability to multiple detection platforms. However, it is important to understand its characteristics in relation to other methods.

| Assay | Principle | Advantages | Disadvantages |

| CDCFDA | Esterase activity and membrane integrity | - High sensitivity.- Suitable for microscopy, flow cytometry, and microplate readers.- Relatively simple and rapid protocol. | - Signal can be influenced by esterase activity variations between cell types.- Potential for probe leakage over time.- Susceptible to interference from fluorescent compounds. |

| MTT/MTS/XTT | Mitochondrial reductase activity | - Well-established and widely used.- Colorimetric endpoint, does not require a fluorometer. | - Requires a solubilization step (for MTT).- Can be toxic to cells with longer incubation times.- Can be influenced by the metabolic state of the cells.[5][13] |

| Resazurin (B115843) (AlamarBlue) | Cellular reductase activity | - High sensitivity.- Non-toxic to cells, allowing for kinetic studies.- Can be measured fluorometrically or colorimetrically.[2] | - Can be influenced by the metabolic state of the cells.- Potential for interference from colored or fluorescent compounds. |

| ATP-based Assays | Quantification of intracellular ATP | - High sensitivity and rapid.- Good correlation with cell number. | - Lytic assay, not suitable for kinetic studies.- Can be influenced by conditions that affect cellular ATP levels. |

Conclusion

The this compound diacetate (CDCFDA) assay is a versatile and reliable method for assessing cell viability. By measuring both intracellular esterase activity and membrane integrity, it provides a robust indicator of cellular health. The detailed protocols and troubleshooting guide provided herein will enable researchers, scientists, and drug development professionals to effectively implement this assay in their workflows. As with any cell-based assay, careful optimization and the use of appropriate controls are paramount for obtaining accurate and reproducible results.

References

- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resazurin-Based Assay to Evaluate Cell Viability After Quantum Dot Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]

- 4. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Importance of IC50 Determination | Visikol [visikol.com]

- 9. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]

- 10. akadeum.com [akadeum.com]

- 11. Apoptosis and necrosis. Basic types and mechanisms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Dichlorofluorescein Assay for ROS Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biological systems. At low to moderate concentrations, they function as critical second messengers in various cellular signaling pathways. However, at high concentrations, ROS can cause significant damage to cellular structures, including lipids, proteins, and DNA, leading to a state known as oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate measurement of intracellular ROS is of paramount importance in biomedical research and drug development.

The dichlorofluorescein (DCF) assay is one of the most widely used methods for detecting intracellular ROS.[1] This assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to quantify the overall redox state of a cell. This technical guide provides a comprehensive overview of the DCF assay, including its underlying principles, detailed experimental protocols, data interpretation, and a critical discussion of its limitations and potential artifacts.

Principle of the Assay

The DCF assay is based on the conversion of the non-fluorescent DCFH-DA to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in the presence of ROS. The process can be summarized in the following steps:

-

Cellular Uptake and Deacetylation: DCFH-DA, a lipophilic and cell-permeable molecule, readily diffuses across the cell membrane into the cytoplasm.[2][3]

-

Esterase Cleavage: Inside the cell, intracellular esterases cleave the diacetate groups from DCFH-DA, converting it into the non-fluorescent and membrane-impermeable 2',7'-dichlorodihydrofluorescein (DCFH).[4][5] This trapping of the probe within the cell is a crucial step for intracellular ROS measurement.

-

Oxidation by ROS: In the presence of various reactive oxygen species, DCFH is oxidized to the fluorescent compound DCF.[4][6]

-

Fluorescence Detection: The resulting fluorescence intensity is directly proportional to the amount of ROS present within the cell.[7] The fluorescence can be measured using various instruments, including a fluorescence microplate reader, flow cytometer, or fluorescence microscope. DCF has a maximum excitation wavelength of approximately 495 nm and an emission wavelength of around 529 nm.[5][8]

It is important to note that while the assay is widely used, DCFH does not react directly with all ROS. For instance, its reaction with hydrogen peroxide (H₂O₂) is often indirect and mediated by intracellular peroxidases or transition metals.[5][9] DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[5] Therefore, the DCF assay should be considered a measure of the overall cellular oxidative stress rather than a specific ROS.

Experimental Workflow and Chemical Transformation

The following diagrams illustrate the general experimental workflow of the DCF assay and the chemical transformation of the DCFH-DA probe.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the dichlorofluorescein assay.

| Parameter | Value | Reference |

| Probe | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | [10] |

| Excitation Wavelength (DCF) | ~485-495 nm | [4][8] |

| Emission Wavelength (DCF) | ~529-535 nm | [4][8] |

| Typical Working Concentration | 10 - 100 µM | [2][8] |

| Typical Incubation Time | 30 - 60 minutes | [4][11] |

| Positive Control | Tert-butyl hydrogen peroxide (TBHP) or H₂O₂ | [6][10] |

Experimental Protocols

Detailed methodologies for performing the DCF assay using different platforms are provided below. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Adherent Cells in a 96-well Plate (Fluorescence Microplate Reader)

-

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells overnight in a CO₂ incubator at 37°C.[8][11]

-

Treatment: Remove the culture medium and treat the cells with your experimental compounds in fresh medium for the desired duration. Include appropriate positive and negative controls.

-

Probe Preparation: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed serum-free medium or a suitable buffer (e.g., PBS or HBSS) to the final working concentration (e.g., 10-25 µM).[4][8] Protect the probe solution from light.

-

Probe Loading: Remove the treatment medium and wash the cells once with warm buffer. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10][11]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm buffer to remove any extracellular probe.[4][12]

-

Fluorescence Measurement: Add 100 µL of buffer to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 535 nm, respectively.[10][12]

-

Data Normalization: After fluorescence measurement, the cells can be lysed, and the protein content in each well can be determined using a standard protein assay (e.g., Bradford or BCA) to normalize the fluorescence intensity to the cell number.[13]

Protocol 2: Suspension Cells (Flow Cytometry)

-

Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in a suitable buffer or medium.

-

Treatment: Treat the cells with your experimental compounds at the desired concentration and for the appropriate duration.

-

Probe Loading: Add the DCFH-DA working solution to the cell suspension and incubate for 30 minutes at 37°C in the dark.[10]

-

Washing (Optional but Recommended): Some protocols suggest analyzing the cells without washing. However, to reduce background fluorescence, it is advisable to wash the cells once with a suitable buffer.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the green channel (e.g., FITC channel, ~530 nm).[8] Gate on the cell population of interest to exclude debris. The mean fluorescence intensity of the cell population is proportional to the level of intracellular ROS.

Protocol 3: Adherent Cells (Fluorescence Microscopy)

-

Cell Culture and Treatment: Grow cells on glass-bottom dishes or coverslips and treat them as described in Protocol 1.

-

Probe Loading and Washing: Follow the probe loading and washing steps as outlined in Protocol 1.

-

Imaging: After the final wash, add fresh buffer to the cells and visualize them using a fluorescence microscope equipped with a suitable filter set for FITC or GFP.[4][13] Capture images of both control and treated cells.

-

Image Analysis: The fluorescence intensity of individual cells or fields of view can be quantified using image analysis software.

Limitations and Considerations

While the DCF assay is a valuable tool, it is essential to be aware of its limitations to avoid misinterpretation of data.

-